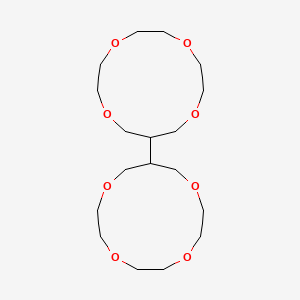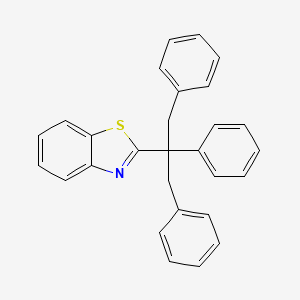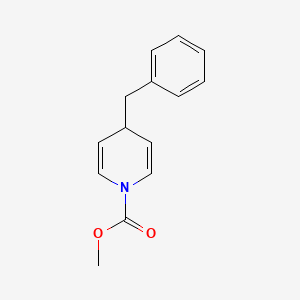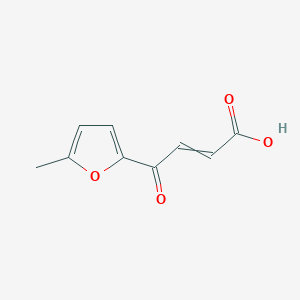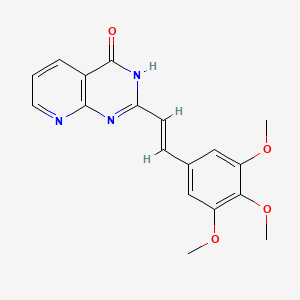
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrido[2,3-d]pyrimidin-4(3H)-one precursor under basic conditions. The reaction may require catalysts such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4,5-Trimethoxystyryl)pyridine
- 2-(3,4,5-Trimethoxystyryl)quinoline
- 2-(3,4,5-Trimethoxystyryl)benzimidazole
Uniqueness
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
101231-85-0 |
|---|---|
Formule moléculaire |
C18H17N3O4 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-11(10-14(24-2)16(13)25-3)6-7-15-20-17-12(18(22)21-15)5-4-8-19-17/h4-10H,1-3H3,(H,19,20,21,22)/b7-6+ |
Clé InChI |
VTSHYLYJDMFLOW-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=N3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


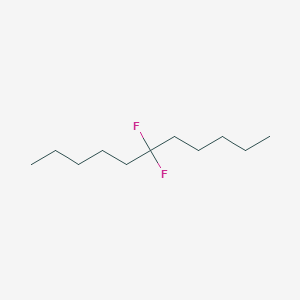

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)
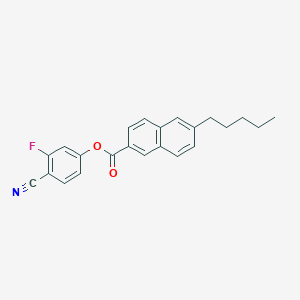

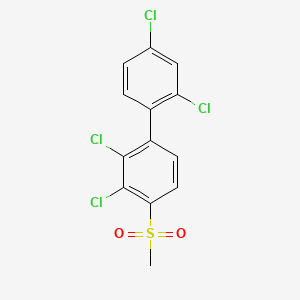

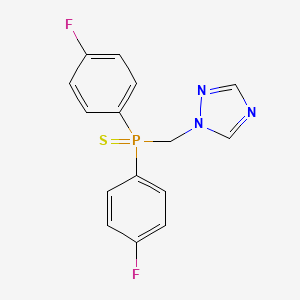
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
